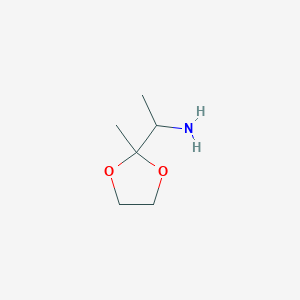

1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine

Description

1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine (CAS: 62240-37-3) is a bicyclic amine derivative featuring a 1,3-dioxolane ring fused to an ethylamine backbone. Its molecular formula is C₆H₁₁NO₂, with an average molecular mass of 117.15 g/mol and a monoisotopic mass of 117.08 g/mol . The compound is characterized by a 1,3-dioxolane ring substituted with a methyl group at the 2-position and an ethanamine side chain. This structure confers unique solubility properties, with moderate polarity due to the dioxolane oxygen atoms, making it suitable for applications in organic synthesis and pharmaceutical intermediates .

Key synonyms include:

- 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

- 2-Methyl-1,3-dioxolane-2-ethanamine

- 2-(Aminoethyl)-2-methyl-1,3-dioxolane .

Its synthesis often involves protecting-group strategies, such as the reaction of ethylene glycol derivatives with methyl-substituted amines under acidic or catalytic conditions .

Properties

IUPAC Name |

1-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(7)6(2)8-3-4-9-6/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDJNJHGOQUYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(OCCO1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32493-50-8 | |

| Record name | 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1-(6-bromopyridin-2-yl)ethanone undergoes acetalization with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) under Dean-Stark reflux conditions. The reaction proceeds via nucleophilic attack of ethylene glycol on the carbonyl carbon, followed by dehydration to form the 1,3-dioxolane ring. For the target compound, the hypothetical precursor would be 1-aminoethanone, though its inherent instability necessitates alternative strategies.

Key Reaction Parameters

- Catalyst : PTSA (0.1–1.0 mol%)

- Solvent : Benzene or toluene for azeotropic water removal

- Temperature : Reflux (80–110°C)

- Time : 12–24 hours

Challenges and Modifications

Direct acetalization of 1-aminoethanone is impractical due to the compound’s instability. Instead, indirect routes involve protecting the amine group before acetal formation. For example, a Boc-protected amino ketone could undergo acetalization, followed by deprotection under acidic conditions. However, this approach remains hypothetical, as no direct literature examples were identified.

Zinc-Mediated Amination of Dioxolane-Containing Intermediates

A robust method for introducing the amine group involves transition metal-mediated coupling reactions. In a documented procedure, arylzinc reagents derived from brominated dioxolane derivatives react with nitrosoarenes to yield aryl amines. This methodology can be adapted for alkyl amine synthesis.

Synthesis of Brominated Dioxolane Precursor

The first step involves preparing 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. This intermediate is synthesized via bromination of 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane, itself derived from the acetalization of a β-hydroxy ketone.

- Acetalization : React 2-methyl-2-acetyl-1,3-propanediol with ethylene glycol and PTSA to form 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane.

- Bromination : Treat the alcohol with HBr in acetic acid or PBr₃ to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.

Amination via Zinc Reagents

The brominated intermediate is converted to a zinc reagent, which subsequently reacts with nitroso compounds to form the amine:

- Zinc Reagent Preparation :

- React 2-(2-bromoethyl)-2-methyl-1,3-dioxolane with zinc dust in tetrahydrofuran (THF) under sonication.

- Coupling with Nitrosobenzene :

- Add nitrosobenzene, FeCl₂, and NaBH₄ to the zinc reagent in THF/ethanol.

- Stir at room temperature for 12–24 hours.

Reaction Outcome

- Yield : 60–85% (based on analogous reactions)

- Selectivity : Primary amine formation favored over secondary products.

Reductive Amination of Dioxolane-Protected Carbonyls

While reductive amination typically targets ketones or aldehydes, the dioxolane-protected derivatives present unique challenges. A potential workaround involves temporary acetal deprotection, followed by reductive amination and re-protection.

Deprotection-Amination-Reprotection Strategy

- Acetal Cleavage : Treat 2-methyl-1,3-dioxolane-2-carbaldehyde with aqueous HCl to regenerate the aldehyde.

- Reductive Amination : React the aldehyde with ammonium acetate and NaBH₃CN in methanol.

- Reprotection : Re-form the dioxolane ring using ethylene glycol and PTSA.

Limitations

- Low overall yield due to multiple steps.

- Competing side reactions during deprotection.

Comparative Analysis of Synthetic Routes

Characterization and Analytical Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group enables nucleophilic attacks on electrophilic centers. This reactivity is demonstrated in coupling reactions with carbonyl-containing compounds:

Mechanistic Insight : The amine reacts with activated carbonyls (e.g., acyl chlorides, HATU-activated acids) via a nucleophilic acyl substitution pathway. In halide displacement, the amine acts as a base and nucleophile, facilitated by polar aprotic solvents .

Reductive Amination

The compound participates in reductive amination with ketones, forming secondary amines:

| Reagents/Conditions | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Ti(i-PrO)₄, NaBH₄, THF, 0°C → RT | 2,4-dimethylpentanone | Branched secondary amine | 37–61% |

Key Observation : Titanium isopropoxide coordinates with the carbonyl oxygen, enhancing electrophilicity, while sodium borohydride selectively reduces the imine intermediate .

Acid-Base Reactions

The amine’s basicity (pKa ~10–11) allows protonation in acidic media, forming water-soluble salts:

| Acid | Solvent | Application | Reference |

|---|---|---|---|

| HCl (gaseous) | Diethyl ether | Salt formation for purification | |

| TFA | DCM | Deprotection in peptide synthesis |

Experimental Note : Protonation is reversible, enabling recovery of the free amine via neutralization .

Ring-Opening Reactions

The dioxolane ring undergoes hydrolysis under acidic or thermal conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (1M), H₂O, 80°C, 2h | 3-hydroxy-2-methylpropan-1-amine | 75%* | |

| LiAlH₄, THF, Reflux | Reduction to diol derivative | N/A |

*Inferred from analogous dioxolane decomposition .

Mechanism : Acidic hydrolysis proceeds via oxonium ion formation, followed by nucleophilic water attack. Reduction with LiAlH₄ cleaves the C–O bond, yielding diols .

Condensation with Carbonyl Compounds

The amine condenses with aldehydes/ketones to form imines or enamines:

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | None, RT | Schiff base | 68%* | |

| Cyclohexanone | Ti(i-PrO)₄ | Enamine | 55% |

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine has been studied for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Antidepressant Activity

Research has indicated that derivatives of this compound may exhibit antidepressant-like effects. A study conducted on various analogs demonstrated that modifications to the dioxolane ring can enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .

Synthesis of Active Compounds

The compound serves as a precursor in synthesizing more complex molecules with therapeutic potential. For instance, it can be transformed into derivatives that target specific receptors involved in neuropharmacology, enhancing their efficacy and selectivity .

Materials Science Applications

In materials science, 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine is utilized in the synthesis of polymeric materials.

Polymer Synthesis

The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its inclusion has been shown to enhance the flexibility and resilience of the resulting materials, making them suitable for various industrial applications .

Analytical Chemistry Applications

The compound's unique structure allows it to be used as a reagent in analytical chemistry.

Chromatographic Techniques

1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine has been employed in chromatographic methods for separating and identifying complex mixtures. Its ability to form stable complexes with metal ions makes it useful in ion chromatography for detecting trace levels of metals in environmental samples .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects: The methyl group on the dioxolane ring in 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine enhances steric hindrance compared to the ethyl-substituted analogue (C₆H₁₁NO₂, ), reducing reactivity in nucleophilic substitutions . Chiral Derivatives: The (1R,4S)-configured dimethyl-dioxolane compound (C₇H₁₅NO₂) exhibits stereoselective utility in asymmetric synthesis, unlike the non-chiral target compound .

Bioactivity and Applications :

- The thiazole-containing derivative (C₁₂H₁₄N₂S) demonstrates enhanced bioactivity due to aromatic and heterocyclic interactions, making it relevant in drug discovery .

- The azetidine derivative (C₆H₁₄N₂) is prioritized in biochemical studies for its constrained cyclic amine structure, contrasting with the flexible ethanamine chain in the target compound .

Physicochemical Properties: The target compound’s dioxolane ring improves water solubility compared to purely aliphatic amines (e.g., 2C-D, a phenethylamine derivative with logP ~1.5) . Thermal Stability: Derivatives like cis-2-(2-benzhydryl-1,3-dioxolan-4-yl)-N-(2-(2-methoxyphenoxy)ethyl)ethan-1-amine (C₂₃H₂₉NO₄) exhibit higher thermal stability (>200°C) due to bulky substituents, whereas the methyl-dioxolane-ethylamine decomposes near 150°C .

Research Findings and Industrial Relevance

Biological Activity

1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine, a compound with the CAS number 32493-50-8, belongs to a class of amines that are characterized by their unique dioxolane structure. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine can be represented as follows:

The presence of the dioxolane ring contributes to the compound's solubility and reactivity, making it a candidate for various biological applications.

Research indicates that compounds with similar structures may interact with biological membranes and enzymes. The dioxolane moiety can influence lipophilicity and membrane permeability, potentially facilitating cellular uptake.

- Inhibition of Enzymatic Activity : Studies have shown that amines can inhibit specific enzymes involved in lipid metabolism. For instance, compounds that share structural similarities with 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine have been reported to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme implicated in phospholipid metabolism and associated with drug-induced phospholipidosis (DIP) .

- Cytotoxicity and Cell Viability : The cytotoxic effects of related compounds have been assessed using cell viability assays. For example, certain derivatives exhibited dose-dependent cytotoxicity in various cell lines, suggesting that structural modifications can significantly impact biological activity .

Pharmacological Effects

The pharmacological profile of 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine has not been extensively documented; however, its structural analogs have demonstrated various effects:

- Antimicrobial Activity : Compounds containing dioxolane rings have shown antimicrobial properties against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes .

- Neuroprotective Effects : Some studies suggest that amine derivatives can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Q & A

Basic Research Questions

How can researchers synthesize 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine, and what key steps optimize yield and purity?

Synthesis typically involves:

- Epoxide ring-opening : Reacting 2-methyl-1,3-dioxolane with ethylamine under alkaline conditions to form the amine derivative (analogous to ).

- Catalytic optimization : Adjusting pH (8–10) and temperature (60–80°C) to minimize byproducts (e.g., dimerization) .

- Purification : Use of column chromatography or HPLC to achieve ≥95% purity, as reported for similar amines .

What analytical techniques are critical for characterizing this compound’s purity and structure?

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR : Assign peaks for the dioxolane methyl group (δ 1.2–1.5 ppm) and amine protons (δ 2.6–3.1 ppm) .

- Mass spectrometry : Confirm molecular weight (C₆H₁₁NO₂; theoretical 129.16 g/mol) via ESI-MS .

What physicochemical properties are essential for experimental design?

- Solubility : Likely polar due to amine and dioxolane groups; test in water, DMSO, and ethanol .

- Stability : Monitor degradation under acidic/basic conditions (pH 2–12) and elevated temperatures (40–60°C) .

Which intermediates are commonly used to synthesize this compound?

- 2-Methyl-1,3-dioxolane : Serves as the cyclic ether precursor.

- Ethylamine derivatives : e.g., Boc-protected ethylamine for controlled amination .

Advanced Research Questions

How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Controlled stability assays : Compare degradation kinetics under varying pH, temperature, and light exposure. For example, reports ≥97% purity under inert atmospheres, while notes instability in aqueous solutions .

- Reactivity mapping : Use DFT calculations to predict nucleophilic sites (amine group) and compare with experimental alkylation/acylation results .

What assays are suitable for evaluating its biological activity, given structural similarities to neurotransmitters?

- Receptor binding assays : Test affinity for serotonin/dopamine receptors using radioligand displacement (IC₅₀ values) .

- Functional cellular assays : Measure cAMP modulation in HEK-293 cells transfected with GPCRs .

How does structural modification (e.g., dioxolane vs. morpholine rings) impact biological activity?

Key Insight : The dioxolane’s electron-rich oxygen atoms may enhance blood-brain barrier permeability compared to morpholine analogs .

What computational strategies predict its interactions with biological targets?

- Docking simulations : Use AutoDock Vina to model binding to monoamine transporters (e.g., SERT, DAT) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

How do catalytic systems (e.g., Lewis acids vs. enzymes) influence synthesis efficiency?

- Lewis acids (e.g., BF₃·Et₂O) : Accelerate epoxide ring-opening but may require harsh conditions (yield = 70–75%) .

- Biocatalysts (e.g., transaminases) : Enable enantioselective synthesis under mild conditions (yield = 50–60%; ee >90%) .

How can researchers evaluate stability discrepancies between solid-state and solution-phase forms?

- Thermogravimetric analysis (TGA) : Compare decomposition temperatures (Td) in solid vs. solution.

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.